7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a compound used as a pharmaceutical intermediate . It is a part of the larger group of natural products known as 1,2,3,4-tetrahydroisoquinolines (THIQ) .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . This process generates 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of 7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride is represented by the SMILES string Brc1ccc2CCNCc2c1 . The molecular weight of this compound is 278.58 .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline analogs are diverse and can result in compounds with various biological activities against infective pathogens and neurodegenerative disorders .Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride include a molecular weight of 278.58 . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Research has been conducted on the synthesis methods of compounds related to 7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. For example, Zlatoidský and Gabos (2009) described a convenient synthesis approach via lithiation of 2-methylarylidene-tert-butylamines, followed by formylation and reductive amination in one-pot, highlighting a method for creating similar compounds with potential applications in medicinal chemistry and drug development (Zlatoidský & Gabos, 2009).
Cytotoxic Evaluation
Delgado et al. (2012) synthesized a series of aminoquinones structurally related to marine isoquinolinequinones and evaluated their in vitro cytotoxic activity. Among these compounds, 7-Amino-6-bromoisoquinoline-5,8-quinone showed promising activity against human cancer cell lines, suggesting potential therapeutic applications for compounds structurally related to this compound in oncology (Delgado et al., 2012).
Pharmaceutical Applications
Research has also explored the potential pharmaceutical applications of related tetrahydroisoquinoline compounds. For instance, Ambros et al. (1988) studied the synthesis and antitumor activity of Methoxy‐indolo[2,1‐a]isoquinolines, indicating that modifications to the tetrahydroisoquinoline structure could lead to compounds with significant cytostatic activity. Such studies point to the versatility of the tetrahydroisoquinoline core in the development of new therapeutic agents (Ambros et al., 1988).
Wirkmechanismus
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq) based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that thiq based compounds interact with their targets to exert their biological activities .
Biochemical Pathways
Thiq based compounds are known to affect various biochemical pathways related to infective pathogens and neurodegenerative disorders .
Result of Action
Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
It is known that the compound is insoluble in water , which may influence its bioavailability and efficacy.
Safety and Hazards
Zukünftige Richtungen
The future directions for the research and development of 1,2,3,4-tetrahydroisoquinoline analogs are promising. These compounds have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . The development of novel THIQ analogs with potent biological activity is an active area of research .
Eigenschaften
IUPAC Name |
7-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-13-10-5-7-2-3-12-6-8(7)4-9(10)11;/h4-5,12H,2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYBSRCXLAKBKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNCCC2=C1)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.